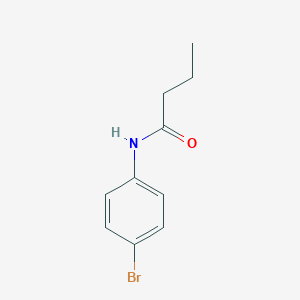

N-(4-Bromophenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULFEFQSLUZFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323621 | |

| Record name | N-(4-Bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119199-11-0 | |

| Record name | N-(4-Bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-(4-Bromophenyl)butanamide

Topic: N-(4-Bromophenyl)butanamide CAS Number: 119199-11-0 (Commercial designation) Synonyms: 4'-Bromobutyranilide; p-Bromobutyranilide

A Strategic Scaffold for Medicinal Chemistry and Cross-Coupling Architectures

Executive Summary

N-(4-Bromophenyl)butanamide represents a bifunctional "privileged structure" in organic synthesis and drug discovery. Characterized by a lipophilic butyryl tail and a reactive para-brominated aromatic core, it serves two critical roles: (1) as a robust intermediate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and (2) as a pharmacophore modulator in the development of analgesic and anti-inflammatory agents. This guide outlines the synthesis, reactivity profile, and analytical validation of this compound, designed for researchers requiring high-purity intermediates.

Chemical Identity & Physiochemical Passport[1]

| Parameter | Specification |

| IUPAC Name | N-(4-Bromophenyl)butanamide |

| CAS Number | 119199-11-0 |

| Molecular Formula | |

| Molecular Weight | 242.11 g/mol |

| Physical State | Crystalline Solid (typically off-white to beige) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~3.1 (Higher lipophilicity than acetanilide analogs) |

| Melting Point | Note: Analogous acetamides melt ~168°C; butanamides typically melt lower due to alkyl chain flexibility (est. 90-110°C range).[1] |

Synthetic Architecture: Protocol & Mechanism

The Reaction Logic

The synthesis utilizes a Nucleophilic Acyl Substitution (Schotten-Baumann conditions). The amine nitrogen of 4-bromoaniline acts as the nucleophile attacking the electrophilic carbonyl carbon of butyryl chloride.

-

Critical Control Point: The reaction generates HCl as a byproduct. An auxiliary base (Triethylamine or Pyridine) is strictly required to scavenge protons, preventing the protonation of the unreacted aniline, which would otherwise deactivate the nucleophile.

Step-by-Step Synthesis Protocol

Scale: 10 mmol basis

-

Preparation:

-

Charge a round-bottom flask with 4-Bromoaniline (1.72 g, 10 mmol) and dry Dichloromethane (DCM) (30 mL).

-

Add Triethylamine (TEA) (1.53 mL, 11 mmol).

-

Cool the system to 0°C using an ice bath to manage the exotherm.

-

-

Acylation:

-

Add Butyryl Chloride (1.14 mL, 11 mmol) dropwise over 15 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours.

-

-

Workup (Purification):

-

Quench: Add water (20 mL).

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline.

-

Wash 2 (Basic): Wash with sat.

to remove excess butyric acid/HCl. -

Drying: Dry organic phase over anhydrous

, filter, and concentrate in vacuo.

-

-

Crystallization:

-

Recrystallize the crude solid from Ethanol/Water (1:1 mixture) to yield needles.

-

Process Visualization (DOT)

Figure 1: Step-by-step synthetic workflow for the acylation of 4-bromoaniline.

Reactivity Profile: The Bromine Handle

The value of N-(4-Bromophenyl)butanamide lies in the C-Br bond , which is sufficiently labile for oxidative addition by Palladium(0) species, yet stable enough to survive standard organic workups.

Suzuki-Miyaura Cross-Coupling

This is the primary application pathway. The bromide serves as the electrophile reacting with aryl boronic acids.

-

Catalyst System:

or -

Base:

or -

Outcome: Biaryl amides (privileged scaffolds in kinase inhibitors).

-

Mechanism:[2][3] The amide group is distant enough not to interfere with the catalytic cycle but provides solubility and hydrogen-bonding capability in the final drug target [1].

Buchwald-Hartwig Amination

The bromine can be displaced by secondary amines to generate unsymmetrical urea derivatives or aniline-amides.

-

Significance: Allows the construction of nitrogen-rich libraries for GPCR targeting.

Reactivity Map (DOT)

Figure 2: Divergent synthesis pathways utilizing the C-Br handle and amide stability.

Analytical Validation (Self-Validating the Protocol)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (CDCl3, 400 MHz)

-

Aromatic Region: Two doublets (an AA'BB' system) integrating to 2H each, typically around

7.4–7.5 ppm. This confirms the para-substitution pattern. -

Amide Proton: A broad singlet (

7.0–8.0 ppm), exchangeable with -

Aliphatic Chain (Butyryl):

-

Triplet (

~2.3 ppm, 2H, -

Multiplet (

~1.7 ppm, 2H, -

Triplet (

~1.0 ppm, 3H, terminal methyl).

-

Mass Spectrometry (ESI/GC-MS)

-

Isotope Pattern: The presence of Bromine (

and -

Fragmentation: Loss of the butyryl group (

) is a common fragmentation pathway.

Pharmacological Context

While N-(4-Bromophenyl)butanamide is primarily an intermediate, it shares structural homology with Acetanilide and Paracetamol .

-

Lipophilicity: The extension from an acetyl (2C) to a butyryl (4C) chain increases LogP. This modification is often used in drug design to enhance blood-brain barrier (BBB) penetration in central nervous system (CNS) targets [2].

-

Bioisosterism: The amide bond acts as a bioisostere for esters, providing greater metabolic stability against plasma esterases.

References

-

Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737.

-

Oakwood Chemical. (2024). Product Specification: N-(4-Bromophenyl)butanamide (CAS 119199-11-0).[4] Oakwood Products, Inc.[4]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for similar structures (Acetanilide derivatives). PubChem.

Sources

N-(4-Bromophenyl)butanamide chemical properties

An In-Depth Technical Guide to N-(4-Bromophenyl)butanamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(4-Bromophenyl)butanamide (CAS No. 119199-11-0). Intended for researchers, scientists, and professionals in drug development, this document synthesizes known data with expert-predicted analytical characteristics to offer a robust profile of the compound. A significant point of clarification is the distinction from its commonly confused analogue, N-(4-Bromophenyl)acetamide. This guide presents a validated synthesis protocol, detailed interpretation of expected spectroscopic data (NMR, IR, MS), and essential safety and handling information, establishing a foundational resource for the application of this compound in research and development.

Introduction and Strategic Context

N-(4-Bromophenyl)butanamide belongs to the class of N-aryl amides, a structural motif prevalent in medicinal chemistry and materials science. The presence of the bromo-phenyl group combined with a butanamide side chain offers a versatile scaffold for further chemical modification, making it a valuable intermediate in organic synthesis.

A critical point of clarification is the frequent confusion between N-(4-Bromophenyl)butanamide and N-(4-Bromophenyl)acetamide (CAS No. 103-88-8). The latter, possessing an acetyl group instead of a butanoyl group, is more widely documented. This guide focuses exclusively on the butanamide derivative, providing precise, verified data where available and expert-derived predictions to fill existing knowledge gaps.

Core Chemical Properties

Confirmed data for N-(4-Bromophenyl)butanamide is limited, but key identifiers have been established. This section consolidates verified information and provides predicted values based on established chemical principles and data from analogous structures.

| Property | Value | Source |

| CAS Number | 119199-11-0 | Oakwood Chemical[1] |

| Molecular Formula | C₁₀H₁₂BrNO | Oakwood Chemical[1] |

| Molecular Weight | 242.12 g/mol | Oakwood Chemical[1] |

| IUPAC Name | N-(4-bromophenyl)butanamide | AG Scientific[2] |

| Physical Form | Solid (Predicted) | N/A |

| Melting Point | Not available. Predicted to be lower than the acetamide analogue (166-170 °C) due to a longer, more flexible alkyl chain. | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted). | N/A |

Synthesis Protocol: Acylation of 4-Bromoaniline

The most direct and reliable method for synthesizing N-(4-Bromophenyl)butanamide is the nucleophilic acyl substitution reaction between 4-bromoaniline and butanoyl chloride. This is a standard method for amide bond formation.[3][4] The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to neutralize the HCl byproduct generated during the reaction.[4]

Experimental Workflow

Caption: Proposed workflow for the synthesis of N-(4-Bromophenyl)butanamide.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM).

-

Reaction Initiation: Cool the flask in an ice bath to 0 °C. Add butanoyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess triethylamine, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Analytical Characterization

Definitive published spectra for N-(4-Bromophenyl)butanamide are not widely available. Therefore, this section provides an expert prediction of the expected spectroscopic data, which is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 9.5 | broad singlet | 1H | N-H | The amide proton is typically deshielded and may exhibit broadness due to quadrupole coupling and exchange. |

| ~ 7.50 | doublet (d) | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amide group. Part of an AA'BB' system. |

| ~ 7.45 | doublet (d) | 2H | Ar-H (ortho to Br) | Aromatic protons ortho to the bromine atom. Part of an AA'BB' system. |

| ~ 2.35 | triplet (t) | 2H | -CH₂- (α to C=O) | Methylene group adjacent to the carbonyl, deshielded. Coupled to the β-CH₂ group. |

| ~ 1.75 | sextet | 2H | -CH₂- (β to C=O) | Methylene group coupled to both the α-CH₂ and γ-CH₃ groups. |

| ~ 0.98 | triplet (t) | 3H | -CH₃ (γ to C=O) | Terminal methyl group of the butyl chain. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 171 | C=O | Carbonyl carbon of the amide. |

| ~ 138 | Ar-C (C-NH) | Aromatic carbon directly attached to the nitrogen. |

| ~ 132 | Ar-CH (ortho to Br) | Aromatic carbons ortho to the bromine. |

| ~ 121 | Ar-CH (ortho to NH) | Aromatic carbons ortho to the amide group. |

| ~ 117 | Ar-C (C-Br) | Aromatic carbon bearing the bromine atom, shielded by the halogen. |

| ~ 40 | -CH₂- (α to C=O) | Alpha-methylene carbon. |

| ~ 20 | -CH₂- (β to C=O) | Beta-methylene carbon. |

| ~ 14 | -CH₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the secondary amide and bromophenyl functional groups.[5][6][7]

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 | Strong, sharp | N-H Stretch | Secondary Amide |

| ~ 2960-2850 | Medium | C-H Stretch (sp³) | Butyl Chain |

| ~ 1670 | Strong, sharp | C=O Stretch (Amide I band) | Secondary Amide |

| ~ 1540 | Strong | N-H Bend (Amide II band) | Secondary Amide |

| ~ 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1070 | Medium | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 241 and 243, with nearly equal intensity (1:1 ratio). This isotopic signature is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Key Fragments:

-

Acylium Ion: A peak at m/z 71, corresponding to [CH₃CH₂CH₂C=O]⁺, from the cleavage of the amide C-N bond.[8][9]

-

McLafferty Rearrangement: A potential peak at m/z 199/201 resulting from the rearrangement and loss of propene (C₃H₆).[10][11]

-

Loss of Propyl Radical: A peak at m/z 198/200, corresponding to the loss of a propyl radical (•C₃H₇).

-

4-Bromoaniline Fragment: A peak at m/z 171/173 corresponding to the [Br-C₆H₄-NH₂]⁺• radical cation.

-

Caption: Logic diagram for the analytical confirmation of the target compound.

Safety and Handling

Based on the hazard statements provided by chemical suppliers for N-(4-Bromophenyl)butanamide, the following precautions are necessary.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[15][16]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Conclusion

N-(4-Bromophenyl)butanamide is a valuable chemical intermediate whose utility is underscored by a straightforward and reliable synthesis protocol. While often mistaken for its acetamide analogue, this guide has established its unique identifiers and provided a robust, albeit largely predictive, set of analytical parameters for its unambiguous characterization. The detailed protocols and expected spectroscopic data herein serve as a self-validating system for researchers, ensuring both the successful synthesis and confident identification of this compound, thereby facilitating its application in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2023a, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023b, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Mandal, K. K. (n.d.). Infrared Spectroscopy. St. Paul's Cathedral Mission College, Kolkata. Retrieved from [Link]

-

Navele, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22539-22547. [Link]

-

Oakwood Chemical. (n.d.). N-(4-Bromophenyl)butanamide. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Zhang, P., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry, 21(13), 2735-2740. [Link]

Sources

- 1. N-(4-Bromophenyl)butanamide [oakwoodchemical.com]

- 2. angenesci.com [angenesci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-(4-Bromophenyl)butanamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)butanamide is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its expected spectroscopic characteristics. By leveraging data from closely related analogs and established chemical principles, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel aromatic amides. The protocols and analytical discussions herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

N-(4-Bromophenyl)butanamide possesses a molecular structure characterized by a central amide linkage connecting a 4-bromophenyl ring to a butyl chain. The presence of the bromine atom, an electron-withdrawing yet ortho-para directing group, on the phenyl ring, and the flexible butyl group, significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions.

The key structural features include:

-

Aromatic Ring: The bromophenyl group provides a rigid scaffold and is a site for potential π-π stacking interactions. The bromine atom can participate in halogen bonding.

-

Amide Linkage: The -C(O)NH- group is planar and capable of forming strong hydrogen bonds, which are crucial in determining the crystal packing and interaction with biological targets.[1]

-

Aliphatic Chain: The butanamide side chain introduces lipophilicity and conformational flexibility.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | |

| IUPAC Name | N-(4-bromophenyl)butanamide | |

| Predicted LogP | 2.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 |

Synthesis of N-(4-Bromophenyl)butanamide

The synthesis of N-(4-Bromophenyl)butanamide is most effectively achieved via the nucleophilic acyl substitution of 4-bromoaniline with butanoyl chloride. This is a well-established and robust method for amide bond formation.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of butanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the stable amide product and hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol

Materials:

-

4-Bromoaniline (99%)

-

Butanoyl chloride (98%)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(4-Bromophenyl)butanamide as a white to off-white solid.

Structural Characterization

Due to the lack of directly published spectra for N-(4-Bromophenyl)butanamide, the following characterization data is predicted based on the analysis of the closely related analog, N-(4-Bromophenyl)acetamide, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.6 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons ortho to the amide group will appear as another, both with coupling constants typical for ortho-coupling (J ≈ 8-9 Hz).

-

Amide Proton: A broad singlet is expected for the N-H proton (δ 7.5-8.5 ppm), the chemical shift of which can be concentration and solvent dependent.

-

Aliphatic Protons: The protons of the butyl chain will appear as a triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the adjacent methylene group (δ ~1.7 ppm), and a triplet for the methylene group adjacent to the carbonyl (δ ~2.3 ppm).

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 170-175 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-140 ppm). The carbon bearing the bromine atom will be shifted to a lower field.

-

Aliphatic Carbons: Three signals are expected for the butyl chain carbons, with the carbon adjacent to the carbonyl being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amide and aromatic functionalities.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3250 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2960-2850 | Medium-Strong |

| C=O Stretch (Amide I) | 1670-1650 | Strong |

| N-H Bend (Amide II) | 1550-1530 | Medium |

| C=C Stretch (Aromatic) | 1600, 1490 | Medium |

| C-Br Stretch | 600-500 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of N-(4-Bromophenyl)butanamide (241/243 m/z due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).[2] Key fragmentation patterns would include:

-

α-cleavage: Loss of a propyl radical to give a fragment at m/z 198/200.

-

McLafferty rearrangement: Cleavage of the amide bond to produce the 4-bromoaniline radical cation at m/z 171/173.

-

Loss of the butanoyl group to give the 4-bromophenylaminium ion at m/z 170/172.

Crystal Structure Insights from Analogs

While a crystal structure for N-(4-Bromophenyl)butanamide is not publicly available, valuable insights can be drawn from the published crystal structure of N-(4-Bromophenyl)acetamide.[3][4] It is anticipated that N-(4-Bromophenyl)butanamide will also exhibit a crystalline solid form.

Key expected features of the crystal packing include:

-

Hydrogen Bonding: The amide N-H and C=O groups are expected to form intermolecular hydrogen bonds, likely resulting in the formation of chains or sheets in the crystal lattice.[3][4]

-

π-π Stacking: The bromophenyl rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

-

Halogen Bonding: The bromine atom may participate in weak halogen bonding interactions with electronegative atoms in adjacent molecules.

Potential Applications and Future Directions

N-aryl amides are a prevalent motif in many biologically active compounds. The structural features of N-(4-Bromophenyl)butanamide, including its aromatic ring, hydrogen bonding capabilities, and lipophilic side chain, make it an interesting candidate for investigation in several areas:

-

Drug Discovery: Similar N-aryl amides have shown a range of biological activities, including antimicrobial and anticancer properties.[5] The 4-bromophenyl moiety is a common substituent in pharmacologically active molecules.

-

Materials Science: The ability to form ordered structures through hydrogen bonding and π-π stacking suggests potential applications in the development of novel organic materials with specific electronic or optical properties.

Further research is warranted to explore the biological activity profile of N-(4-Bromophenyl)butanamide and to fully characterize its solid-state properties through single-crystal X-ray diffraction.

Visualization of Key Concepts

Molecular Structure of N-(4-Bromophenyl)butanamide

Caption: 2D structure of N-(4-Bromophenyl)butanamide.

Synthesis Workflow

Caption: Workflow for the synthesis of N-(4-Bromophenyl)butanamide.

References

-

Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4414. [Link]

-

NIST. (n.d.). N-(4-bromophenyl)-acetamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. [Link]

-

Gowda, B. T., et al. (2008). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

N-(4-Bromophenyl)butanamide starting material for drug discovery

Topic: N-(4-Bromophenyl)butanamide: A Strategic Scaffold for Pharmacophore Diversification Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary: The "Pivot" Scaffold

In the architecture of small molecule drug discovery, N-(4-Bromophenyl)butanamide (CAS: 119199-11-0) serves as a critical "pivot" scaffold.[1] Unlike its ubiquitous analog 4'-bromoacetanilide (used in paracetamol-like libraries), the butyryl derivative offers a distinct lipophilic profile (LogP ~2.6 vs. 1.6 for the acetyl) and a flexible alkyl chain that can probe hydrophobic pockets in target proteins (e.g., HDACs, Kinases).[1]

This guide details the robust synthesis, quality control, and divergent functionalization of this intermediate. It moves beyond standard recipes to explain the why behind the chemistry, ensuring high-fidelity results in library generation.

Part 1: Molecular Architecture & Strategic Utility[1]

1.1 Chemical Identity[1][2][3][4]

-

IUPAC Name:

-(4-Bromophenyl)butanamide[1][2][5][6] -

Common Name: 4'-Bromobutyranilide[1]

-

Molecular Formula:

[1] -

Molecular Weight: 242.11 g/mol [1]

1.2 The "Warhead" and the "Anchor"

This molecule is valuable because it possesses two distinct functional domains that allow for orthogonal modification:

-

The Aryl Bromide (The Warhead): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] It is electronically activated by the amide nitrogen (moderate electron donor), facilitating oxidative addition.[1]

-

The Butanamide Chain (The Anchor): A stable amide linkage that provides metabolic resistance against rapid hydrolysis while offering a hydrophobic "tail" to improve membrane permeability compared to shorter acetyl analogs.[1]

Table 1: Comparative Physicochemical Properties

| Property | N-(4-Bromophenyl)acetamide | N-(4-Bromophenyl)butanamide | Strategic Implication |

| Chain Length | C2 (Methyl) | C4 (Propyl) | Probes deeper hydrophobic pockets.[1] |

| LogP (Calc) | ~2.29 | ~3.1 - 3.3 | Higher permeability; blood-brain barrier penetration potential.[1] |

| Rotatable Bonds | 1 | 3 | Increased entropic penalty upon binding, but greater conformational adaptability.[1] |

| Reactivity | High | High | Identical Pd-coupling efficiency; Butyryl group is sterically remote.[1] |

Part 2: Synthesis & Optimization (The Protocol)

This protocol utilizes a nucleophilic acyl substitution under Schotten-Baumann-like conditions.[1] While simple on paper, controlling the exotherm and pH is critical to prevent di-acylation or hydrolysis.[1]

2.1 Reagents & Stoichiometry

-

Substrate: 4-Bromoaniline (1.0 equiv)

-

Reagent: Butyryl Chloride (1.1 equiv) [Preferred over anhydride for atom economy in scale-up][1]

-

Base: Triethylamine (TEA) (1.2 equiv) or Pyridine (solvent/base)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

2.2 Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-Bromoaniline (10 mmol) in DCM (40 mL) .

-

Base Addition: Add Triethylamine (12 mmol) . Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses the formation of the N,N-diacyl side product.

-

Acylation: Dropwise add Butyryl Chloride (11 mmol) diluted in DCM (10 mL) over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Workup (Self-Validating):

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless needles.[1]

2.3 Synthesis Workflow Diagram

Figure 1: Optimized synthesis workflow ensuring removal of nucleophilic impurities.

Part 3: Strategic Functionalization (The Pivot)

The value of N-(4-Bromophenyl)butanamide lies in its ability to undergo Palladium-catalyzed cross-coupling reactions.[1] The amide group remains stable under these conditions, acting as a directing group or simply a spectator.

3.1 Divergent Synthesis Pathways[1]

-

Suzuki-Miyaura Coupling (Biaryl Synthesis):

-

Target: Biaryl amides (Kinase inhibitor scaffolds).[1]

-

Conditions:

, -

Insight: The electron-donating amide makes the oxidative addition of Pd(0) slightly slower than in electron-deficient systems (e.g., 4-bromonitrobenzene), so highly active catalysts like

or XPhos-Pd-G2 are recommended.[1]

-

-

Buchwald-Hartwig Amination (C-N Bond Formation):

-

Target: Diaryl amines (Redox-active mediators, dyes).[1]

-

Conditions: Primary/Secondary Amine,

, BINAP or XPhos, -

Insight: Use a strong base (

) but ensure the amide proton is not deprotonated (pKa ~15 vs ~17 for the amide).[1] The bulky phosphine ligand (XPhos) is critical to prevent catalyst poisoning by the amide nitrogen.[1]

-

3.2 Reaction Divergence Diagram[1]

Figure 2: Divergent synthetic pathways utilizing the aryl bromide "warhead."[1]

Part 4: Quality Control & Safety

4.1 Analytical Validation (Self-Validating System)

To ensure the material is suitable for high-cost cross-coupling steps, it must pass these checks:

-

NMR (DMSO-

-

Melting Point: The pure compound should melt sharply. (Note: While 4-bromoacetanilide melts at 168°C, the butanamide analog typically melts lower, ~110-120°C range, due to crystal packing disruption by the alkyl chain).[1]

4.2 Safety Profile (GHS Standards)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

-

Handling: The starting material (4-bromoaniline) is toxic and a potential methemoglobinemia agent.[1] All weighing should occur in a fume hood.[1]

-

Waste: Aqueous washes from the synthesis contain TEA·HCl and must be neutralized before disposal.[1]

References

-

Sigma-Aldrich. N-(4-Bromophenyl)formamide and Analogs - Product Specification.[1][8] (Note: Used for property comparison of homologous series).

-

Oakwood Chemical. N-(4-Bromophenyl)butanamide (CAS 119199-11-0) Safety Data Sheet.[1][1]

-

PubChem. Compound Summary: N-(4-Bromophenyl)acetamide (Analogous Reactivity).[1][6] National Library of Medicine.[1] [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][9] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the reactivity section).

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition, 47(34), 6338–6361.[1] (Basis for ligand selection in Section 3).

Sources

- 1. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Bromophenyl)butanamide [oakwoodchemical.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 5. N-(4-Bromophenyl)-3-oxo-butanamide 95% | CAS: 38418-24-5 | AChemBlock [achemblock.com]

- 6. N-(2-aminoethyl)-N-(4-bromophenyl)butanamide | C12H17BrN2O | CID 28769602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. N-4-(溴苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Crystal Structure Determination of N-(4-Bromophenyl)butanamide

A comprehensive methodological guide for researchers, scientists, and drug development professionals on the elucidation of the solid-state architecture of a target compound.

Introduction: The Significance of Solid-State Structure in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. The crystal structure of a molecule dictates a multitude of its physicochemical properties, including solubility, stability, dissolution rate, and bioavailability—all of which are critical determinants of a drug's efficacy and safety profile. N-(4-Bromophenyl)butanamide, a molecule of interest in medicinal chemistry, serves as a pertinent case study for illustrating the process of crystal structure elucidation. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural analysis of N-(4-Bromophenyl)butanamide, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Part 1: Synthesis and Purification of N-(4-Bromophenyl)butanamide

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. The synthesis of N-(4-Bromophenyl)butanamide can be achieved through the acylation of 4-bromoaniline with butyryl chloride.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically triethylamine (1.2 eq) or pyridine, to scavenge the HCl byproduct. The reaction vessel is cooled in an ice bath to 0-5 °C to control the exothermic nature of the reaction.

-

Acylation: Butyryl chloride (1.1 eq) is added dropwise to the stirred solution of 4-bromoaniline. The slow addition is crucial to prevent the formation of side products.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (4-bromoaniline) is consumed.

-

Workup: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product is obtained after the removal of the solvent under reduced pressure. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure N-(4-Bromophenyl)butanamide.[1]

Part 2: The Art and Science of Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined morphology with no visible defects.

Crystallization Workflow:

Caption: A logical workflow for the crystallization of N-(4-Bromophenyl)butanamide.

Key Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. Ethyl acetate is a promising candidate for N-(4-Bromophenyl)butanamide.[1]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is cooled slowly and controllably. This method is effective when the compound's solubility is highly temperature-dependent.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction. This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal lattice.

Experimental Workflow for X-ray Diffraction:

Caption: The sequential process of single-crystal X-ray diffraction analysis.

Data Collection and Processing:

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and potential crystal degradation.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Part 4: Structural Analysis of N-(4-Bromophenyl)butanamide

While the specific crystal structure of N-(4-Bromophenyl)butanamide is not publicly available as of this writing, we can predict its key structural features based on the analysis of closely related compounds, such as N-(4-Bromophenyl)acetamide.[1]

Predicted Molecular Geometry:

The molecule is expected to be largely planar, particularly the bromophenyl and amide groups. The butanamide chain will exhibit some conformational flexibility. The dihedral angle between the plane of the phenyl ring and the amide group will be a key conformational parameter.

Anticipated Intermolecular Interactions:

The crystal packing of N-(4-Bromophenyl)butanamide is likely to be dominated by a network of intermolecular hydrogen bonds.

-

N—H···O Hydrogen Bonds: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. It is highly probable that molecules will be linked into chains or dimers via N—H···O hydrogen bonds.[1][2] This is a common and stabilizing motif in the crystal structures of amides.

-

π–π Stacking: The aromatic bromophenyl rings may engage in π–π stacking interactions, further stabilizing the crystal lattice.[2]

-

Halogen Bonding: The bromine atom could participate in halogen bonding interactions with electronegative atoms, such as the carbonyl oxygen of a neighboring molecule.

The interplay of these non-covalent interactions will define the overall supramolecular architecture of the crystal.

Tabulated Crystallographic Data (Hypothetical):

Based on the analysis of N-(4-Bromophenyl)acetamide, a hypothetical set of crystallographic data for N-(4-Bromophenyl)butanamide is presented below for illustrative purposes.[1]

| Parameter | Predicted Value |

| Chemical Formula | C₁₀H₁₂BrNO |

| Formula Weight | 242.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7.0 |

| b (Å) | ~ 9.5 |

| c (Å) | ~ 15.0 |

| β (°) | ~ 115 |

| Volume (ų) | ~ 850 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~ 1.8 |

| Hydrogen Bonding Motif | N—H···O chains |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the determination of the crystal structure of N-(4-Bromophenyl)butanamide. While the specific structure remains to be experimentally determined and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC), the methodologies described herein provide a clear roadmap for achieving this goal. The elucidation of this crystal structure would provide invaluable insights into the solid-state properties of this compound, aiding in its potential development as a therapeutic agent. The predicted prevalence of N—H···O hydrogen bonding and potential for other stabilizing interactions underscores the importance of a detailed structural analysis in understanding and ultimately controlling the material properties of pharmaceutical compounds.

References

-

Saeed, S., et al. (2012). N-(4-Bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o26. Available at: [Link]

-

Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. Available at: [Link]

-

NIST. (n.d.). Butanamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. Available at: [Link]

Sources

The Pharmacological & Synthetic Profile of N-(4-Bromophenyl)butanamide

Technical Whitepaper | Version 1.0

Executive Summary

N-(4-Bromophenyl)butanamide (CAS: 119199-11-0), also known as 4'-bromobutyranilide, represents a critical chemotype in medicinal chemistry.[1][2] While often categorized as a synthetic intermediate, its structural integration of a lipophilic butyryl chain with a halogenated aromatic core endows it with distinct biological potential.[1] This guide analyzes its pharmacological utility as a standalone antimicrobial agent, a structural analog to established analgesics, and a "cap-linker" scaffold in the design of kinase inhibitors (e.g., NTRK) and androgen receptor modulators.[1]

Part 1: Chemical Identity & Structural Insights

Physicochemical Profile

The molecule consists of a 4-bromoaniline moiety acylated by butyric acid. The bromine atom at the para position enhances lipophilicity and metabolic stability compared to its non-halogenated analogs, while the butyl chain increases membrane permeability relative to the acetyl group found in paracetamol.[1]

| Property | Value / Description | Significance |

| IUPAC Name | N-(4-Bromophenyl)butanamide | Standard nomenclature |

| CAS Number | 119199-11-0 | Unique identifier for sourcing/verification |

| Molecular Formula | C₁₀H₁₂BrNO | MW: 242.11 g/mol |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; suggests good BBB and membrane penetration |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket interaction |

| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates interaction with serine/threonine residues in enzymes |

Structural Activity Relationship (SAR)[1]

-

The Bromine Substituent: The heavy halogen atom serves as a bioisostere for methyl or chloro groups but offers unique sigma-hole interactions, enhancing binding affinity in hydrophobic pockets of enzymes like kinases or cyclooxygenases (COX).[1]

-

The Butyryl Chain: Unlike the short acetyl group in paracetamol (acetaminophen), the four-carbon chain increases steric bulk and hydrophobicity.[1] This modification typically reduces immediate water solubility but enhances depot effects and interaction with lipophilic domains in bacterial membranes.[1]

Part 2: Pharmacological Potential & Biological Activity[6]

Antimicrobial Activity (Membrane Disruption)

Halogenated anilides are a well-documented class of antimicrobial agents.[1] N-(4-Bromophenyl)butanamide exhibits potential against Gram-positive bacteria (e.g., S. aureus) due to its ability to partition into the lipid bilayer.[1]

-

Mechanism: The lipophilic tail inserts into the bacterial cell membrane, while the polar amide region disrupts the hydrogen bonding network at the lipid-water interface.[1] The electron-withdrawing bromine atom increases the acidity of the amide proton, potentially facilitating ion transport disruption.[1]

-

SAR Insight: Studies on homologous series (acetamide to valeramide) suggest that chain lengths of C4-C6 (butyl to hexyl) often maximize antimicrobial potency by balancing solubility with membrane affinity.[1]

Kinase Inhibition Intermediate (NTRK/ROS1)

Recent patent literature identifies the 4-bromoanilide motif as a key building block in the synthesis of inhibitors for NTRK (Neurotrophic Tyrosine Receptor Kinase) and ROS1 .[1]

-

Role: It functions as a "cap" group that occupies the hydrophobic back-pocket of the ATP-binding site.

-

Significance: In drug development, this moiety is often coupled with heterocyclic cores (e.g., pyrazines or imidazoles) to improve potency against solid tumors.[1]

Analgesic & Anti-inflammatory Potential

Structurally, the compound is a homolog of Paracetamol (Acetaminophen) and p-Bromoacetanilide (Antisepsin).[1]

-

COX Inhibition: The 4-bromo substitution is known to maintain COX inhibition activity similar to the 4-chloro analogs.[1] However, the butyryl group may alter the kinetics of binding to the peroxidase site of COX enzymes.[1]

-

Toxicity Warning: Unlike paracetamol, which is metabolized via glucuronidation, 4-bromoanilides carry a risk of hydrolysis to 4-bromoaniline , a known toxin.[1] This necessitates careful metabolic stability screening during lead optimization.[1]

Part 3: Experimental Protocols

Synthesis: The Schotten-Baumann Protocol

This protocol uses a biphasic system to ensure high yield and easy purification, adhering to the "Self-Validating" standard where pH changes indicate reaction progress.[1]

Reagents:

-

4-Bromoaniline (1.0 eq)[1]

-

Butyryl Chloride (1.1 eq)[1]

-

Triethylamine (TEA) (1.2 eq) or 10% NaOH[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4-bromoaniline in 20 mL of dry DCM in a round-bottom flask. Add 12 mmol of TEA. Cool to 0°C in an ice bath.

-

Acylation: Add 11 mmol of butyryl chloride dropwise over 15 minutes. Validation: The formation of a white precipitate (TEA[1]·HCl) confirms the reaction is proceeding.[1]

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

-

Quench & Wash: Add 20 mL water to dissolve salts.[1] Separate the organic layer.[3][4] Wash sequentially with 1M HCl (to remove unreacted aniline), sat.[1] NaHCO₃ (to remove acid), and brine.[1]

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate solvent.

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield white needle-like crystals.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine efficacy against S. aureus (ATCC 29213).[1]

-

Preparation: Dissolve N-(4-Bromophenyl)butanamide in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL to each well.

-

Control: Include DMSO vehicle control and Vancomycin positive control.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Part 4: Visualization of Pathways[1]

Synthesis & Metabolic Pathway

This diagram illustrates the synthesis of the compound and its potential metabolic hydrolysis, highlighting the toxicological checkpoint.[1]

Figure 1: Synthetic route via acylation and potential metabolic divergence between detoxification and hydrolysis.[1]

Biological Screening Cascade

A logical workflow for evaluating the compound's potential as a drug lead.

Figure 2: Sequential screening cascade to differentiate between antimicrobial and pharmacological applications.

References

-

Synthesis & Properties: Sigma-Aldrich Product Catalog. "N-(4-Bromophenyl)butanamide - CAS 119199-11-0."[1][2][5][6][7] Link

- Antimicrobial Anilides:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Halogenated Anilides as Antimicrobial Agents." (Generalized reference for the pharmacophore class).

-

Kinase Inhibition Context: Google Patents. "Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors (NTRK/ROS1)." Patent KR101781255B1.[1] Link

-

Crystal Structure Analog: PMC - NIH. "N-(4-Bromophenyl)acetamide: a new polymorph." (Structural grounding for the 4-bromoanilide core). Link

-

Peptidomimetic Applications: Journal of Medicinal Chemistry. "Discovery of N-[5-(4-Bromophenyl)...] (Macitentan) as Endothelin Receptor Antagonist."[1][8] (Illustrates the use of the bromophenyl moiety in drug design). Link[1][8]

Sources

- 1. KR101781255B1 - IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVES AS KINASE INHIBITORS - Google Patents [patents.google.com]

- 2. chem960.com [chem960.com]

- 3. japsonline.com [japsonline.com]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. N-(4-Bromophenyl)butanamide | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. N-4-bromophenyl ethanamide | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: In Vitro Screening of N-(4-Bromophenyl)butanamide

[1]

Executive Summary

This technical guide outlines a rigorous in vitro screening cascade for N-(4-Bromophenyl)butanamide (CAS: 329-52-2).[1] While often utilized as a synthetic intermediate for quinoline scaffolds, this lipophilic amide possesses structural pharmacophores consistent with Histone Deacetylase (HDAC) inhibition and anti-inflammatory modulation (via COX/LOX or NF-

This document serves as a "Hit-to-Lead" evaluation protocol. It moves beyond simple observation, establishing a self-validating workflow to determine the compound's therapeutic index, mechanism of action (MoA), and "drug-like" stability.[1]

Part 1: Compound Profile & Chemoinformatics[1]

Before initiating wet-lab protocols, the physicochemical constraints of the molecule must be understood.[1] The bromine substitution at the para position significantly increases lipophilicity compared to the parent acetanilide, necessitating precise solvent management to prevent precipitation in aqueous media.[1]

Table 1: Physicochemical Properties

| Property | Value | Critical Implication for Screening |

| Molecular Weight | 242.11 g/mol | Small molecule; likely high membrane permeability.[1] |

| LogP (Predicted) | ~3.2 - 3.5 | High Lipophilicity. Risk of non-specific binding to plasticware.[1] Requires DMSO < 0.5% final conc.[1] |

| H-Bond Donors | 1 (Amide NH) | Good permeability profile.[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Potential interaction with zinc-dependent enzymes (e.g., HDACs).[1] |

| Solubility | Low in water; High in DMSO/EtOH | Stock solutions must be prepared in 100% DMSO.[1] |

Protocol 1.0: Stock Preparation & Serial Dilution

Objective: Create a stable 10 mM stock without precipitation.

-

Weighing: Weigh 2.42 mg of N-(4-Bromophenyl)butanamide into a glass vial (avoid polystyrene).

-

Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma Grade). Vortex for 30 seconds.[1]

-

Quality Check: Visually inspect for crystal formation.[1] If turbid, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes; store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Primary Screening (Cytotoxicity & Viability)

Rationale: Before assessing efficacy, we must define the Non-Toxic Window .[1] Amide derivatives can exhibit cytotoxicity via mitochondrial uncoupling.[1] We utilize the Resazurin (Alamar Blue) assay over MTT, as it allows for continuous monitoring and reduces interference from reductive compounds.[1]

Protocol 2.0: Resazurin Reduction Assay

Cell Line: HEK293 (Kidney, general toxicity) and RAW 264.7 (Macrophage, immune target).[1]

-

Seeding: Plate cells at

cells/well in 96-well black-walled plates. Incubate 24h for attachment. -

Treatment:

-

Incubation: 48 hours at 37°C, 5% CO

. -

Readout: Add Resazurin reagent (10% v/v). Incubate 2-4 hours. Measure Fluorescence (

). -

Analysis: Calculate IC

using non-linear regression (GraphPad Prism).-

Pass Criteria: IC

> 50

-

Part 3: Target Deconvolution (Mechanism of Action)

Given the N-phenylbutanamide structure, two primary mechanisms are hypothesized:

-

HDAC Inhibition: The butyryl chain mimics butyrate (a known HDAC inhibitor), while the aryl cap group aids active site entry.[1]

-

Anti-Inflammatory (NO Suppression): Structural similarity to acetanilide analgesics suggests COX or iNOS modulation.[1]

Visualization: The Screening Cascade

The following diagram illustrates the decision logic for the screening workflow.

Caption: Figure 1. Decision-tree workflow for evaluating N-(4-Bromophenyl)butanamide, prioritizing toxicity clearance before functional divergence.

Protocol 3.1: Fluorometric HDAC Inhibition Assay

Hypothesis: The amide acts as a "Zinc Binder" or "Cap Group" mimic, preventing deacetylation of Histone H3/H4.[1]

-

System: HeLa nuclear extract (rich in Class I/II HDACs) or recombinant HDAC1.[1]

-

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).[1]

-

Reaction:

-

Development: Add Trypsin/Developer solution (cleaves deacetylated substrate to release fluorophore).[1]

-

Detection: Measure Fluorescence (

). -

Success Metric: >50% inhibition at 10

M suggests a valid hit.[1]

Protocol 3.2: Anti-Inflammatory (Griess Assay)

Hypothesis: The compound suppresses LPS-induced Nitric Oxide (NO) production in macrophages.[1]

-

Cell Model: RAW 264.7 Macrophages.

-

Induction: Pre-treat cells with Compound for 1h, then stimulate with Lipopolysaccharide (LPS, 1

g/mL).[1] -

Incubation: 24 hours.

-

Quantification:

-

Normalization: Correct NO levels against total cell protein (BCA assay) to ensure reduced NO isn't just cell death.

Part 4: ADME Profiling (Stability)

Lipophilic amides are susceptible to hepatic metabolism (hydrolysis by amidases or CYP450 oxidation).[1]

Protocol 4.0: Microsomal Stability

-

Incubation: Incubate 1

M compound with human liver microsomes (HLM) + NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile.

-

Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]

-

Target:

mins indicates acceptable metabolic stability for lead optimization.[1]

Part 5: Mechanistic Pathway Visualization

Understanding where the compound intervenes is critical.[1] The diagram below details the dual-potential pathway (HDAC vs. NF-

Caption: Figure 2.[1] Putative Mechanism of Action. The compound inhibits HDACs (restoring acetylation) or modulates NF-kB signaling to suppress inflammatory cytokines.[1]

References

-

PubChem. (2024).[1][2] Compound Summary for CID 532829: N-(4-Bromophenyl)butanamide.[1] National Library of Medicine.[1] [Link]

-

Mottamal, M., et al. (2015).[1] Histone Deacetylase Inhibitors in Clinical Studies: Current Status and Future Possibilities. Clinical Epigenetics. [Link]

-

Rampogu, S., et al. (2018).[1] Small Molecule Inhibitors of HDACs: An Overview of the Structure-Activity Relationship (SAR). Molecules. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007).[1] Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine. [Link]

-

Riss, T. L., et al. (2013).[1] Cell Viability Assays: Resazurin and MTT. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

Technical Monograph: N-(4-Bromophenyl)butanamide as a Synthetic Intermediate

Executive Summary & Chemical Identity[1]

N-(4-Bromophenyl)butanamide (CAS: 329-23-7) is a bifunctional building block bridging the gap between simple anilides and complex biaryl scaffolds. While the acetamide analog (p-bromoacetanilide) is ubiquitous, the butanamide variant offers distinct physicochemical advantages, primarily in lipophilicity modulation (LogP) and solubility profiles in non-polar organic solvents used during transition-metal catalysis.

This guide details the synthesis, purification, and divergent reactivity of this intermediate, focusing on its role as a robust electrophile in Palladium-catalyzed cross-couplings and as a directing group for C-H activation.

Chemical Profile

| Property | Value |

| IUPAC Name | N-(4-Bromophenyl)butanamide |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 98–100 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |

| Key Functionality | Aryl Bromide (Electrophile), Amide (Directing Group) |

Strategic Utility: The "Butyryl" Advantage

In drug development, the choice between an acetyl and a butyryl protecting group is rarely arbitrary. The n-propyl chain of N-(4-Bromophenyl)butanamide introduces specific tactical advantages:

-

Enhanced Lipophilicity: The additional methylene units increase the LogP compared to the acetamide, facilitating cell permeability studies in early-stage analogs.

-

Solubility in Catalytic Systems: The butyryl chain disrupts crystal packing energy more effectively than the acetyl group, often resulting in higher solubility in solvents like Toluene or 1,4-Dioxane, which are critical for high-temperature Suzuki or Buchwald-Hartwig couplings.

-

Crystallization Handle: The flexible alkyl chain can aid in forming single crystals suitable for X-ray diffraction when rigid aromatic cores fail to crystallize.

High-Fidelity Synthesis Protocol

While many routes exist, the Schotten-Baumann acylation of 4-bromoaniline remains the gold standard for purity and scalability. The following protocol is optimized to minimize the formation of the N,N-diacylated byproduct.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of butyryl chloride, followed by elimination of HCl.

Figure 1: Mechanistic pathway for the acylation of 4-bromoaniline.

Step-by-Step Methodology

Reagents:

-

4-Bromoaniline (1.0 equiv)[1]

-

Butyryl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 4-bromoaniline (10.0 g, 58 mmol) and anhydrous DCM (100 mL). Add Et₃N (9.7 mL, 70 mmol).

-

Addition: Cool the solution to 0 °C using an ice bath. Add butyryl chloride (6.6 mL, 64 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Exothermic reaction; control rate to keep internal temp < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Quench & Wash: Quench with saturated NaHCO₃ (50 mL). Separate the organic layer and wash successively with 1M HCl (50 mL) to remove unreacted aniline, followed by brine (50 mL).

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Self-Validation Check:

-

1H NMR (CDCl₃): Look for the triplet at ~0.98 ppm (terminal CH₃) and the broad singlet at ~7.4 ppm (NH). Absence of broad NH₂ peak at ~3.5 ppm confirms conversion.

Divergent Reactivity & Applications

N-(4-Bromophenyl)butanamide acts as a "linchpin" intermediate. The amide group protects the nitrogen while directing ortho-functionalization, and the bromine atom serves as a handle for cross-coupling.

Reactivity Map

Figure 2: Divergent synthetic pathways utilizing the dual-functionality of the intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling

This is the most common application, generating biaryl scaffolds found in kinase inhibitors.

Mechanism Insight: The reaction proceeds via the oxidative addition of the Pd(0) species into the C-Br bond.[2] The electron-donating amide group (via resonance) slightly deactivates the C-Br bond compared to an electron-deficient aryl bromide, requiring electron-rich ligands (e.g., SPhos, XPhos) or standard phosphines (PPh₃) at elevated temperatures.

Standard Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[3]

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

Temperature: 90 °C, 12 hours.

Advanced Application: Amide-Directed C-H Activation

The butyramide group is a competent directing group (DG) for Palladium-catalyzed C-H activation. The carbonyl oxygen coordinates to Pd(II), positioning the metal for activation of the ortho C-H bond.

-

Target: Synthesis of ortho-alkylated or ortho-halogenated analogs.

-

Advantage: Allows for late-stage diversification of the scaffold without pre-functionalized starting materials.

-

Note: While acetamides are more common in literature, the butyramide functions analogously, often with improved solubility in the non-polar solvents (e.g., DCE) required for these transformations.

References

-

Synthesis & Crystallography: Jasinski, J. P., et al. "N-(4-Bromophenyl)acetamide: a new polymorph."[4] Acta Crystallographica Section E, 2013.[4] Link (Analogous structural data).

-

General Acylation Protocol: "Butyryl Chloride." Organic Syntheses, Coll.[5][6] Vol. 1, p.147. Link (Acid chloride preparation and reactivity).

-

Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457-2483. Link.

-

Amide Directing Groups: Daugulis, O., et al. "Palladium-Catalyzed Anilide ortho-Arylation and Alkylation." Journal of the American Chemical Society, 2006. Link.

Disclaimer: All experimental protocols described herein should be conducted by qualified personnel in a controlled laboratory environment with appropriate safety equipment (fume hood, PPE). 4-Bromoaniline and Butyryl Chloride are toxic and corrosive.

Sources

- 1. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane) - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Cytotoxicity of Simple Brominated Aromatic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simple brominated aromatic compounds, a class of chemicals characterized by a benzene ring substituted with one or more bromine atoms, are of significant interest in toxicology and pharmacology. While their applications are widespread, ranging from flame retardants to intermediates in chemical synthesis, their potential for cellular toxicity necessitates a thorough understanding of their mechanisms of action.[1][2] This guide provides a comprehensive technical overview of the cytotoxicity of these compounds, focusing on the underlying molecular mechanisms, key structure-activity relationships, and robust in vitro methodologies for their assessment. We will delve into the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Core Mechanisms of Cytotoxicity

The cytotoxic effects of simple brominated aromatic compounds are not attributable to a single mechanism but rather a multifactorial interplay of cellular insults. The degree and position of bromine substitution, as well as the presence of other functional groups (e.g., hydroxyl groups in bromophenols), significantly influence the toxicological profile.[3][4][5] The primary mechanisms of cytotoxicity are metabolic activation, induction of oxidative stress, and initiation of apoptosis.

Metabolic Activation to Reactive Intermediates

Many simple brominated aromatics are relatively inert parent compounds that require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their toxic effects.[6][7][8] Bromobenzene, a classic example, is metabolized to reactive epoxide intermediates. These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and necrosis.[6][9] The detoxification of these intermediates is largely dependent on conjugation with glutathione (GSH), a key cellular antioxidant. Depletion of GSH stores can exacerbate the toxicity of the parent compound.[10]

The metabolic bioactivation pathway of bromobenzene serves as a paradigm for understanding the toxicity of many simple brominated aromatic compounds.

Caption: Metabolic activation of bromobenzene to a reactive epoxide intermediate.

Oxidative Stress and the Nrf2-ARE Signaling Pathway

A predominant mechanism of cytotoxicity for many brominated aromatic compounds is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[11] ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, can damage lipids, proteins, and DNA, leading to cellular dysfunction and death.

Cells have evolved a sophisticated defense system against oxidative stress, with the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway playing a central role.[2][12][13] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to electrophiles or ROS, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a battery of cytoprotective genes.[14][15][16] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis and regeneration.

Caption: The Nrf2-ARE signaling pathway in response to xenobiotic-induced oxidative stress.

Apoptosis: The Programmed Cell Death Cascade

In addition to necrosis, which is often associated with high concentrations and acute toxicity, simple brominated aromatic compounds can induce apoptosis, or programmed cell death, at lower concentrations. Apoptosis is a highly regulated process that plays a crucial role in removing damaged or unwanted cells without eliciting an inflammatory response.

The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated in the cytotoxicity of these compounds. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[17][18] The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate. Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax translocate to the mitochondria, where they oligomerize and form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase that subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[18]

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by brominated aromatic compounds.

In Vitro Assessment of Cytotoxicity

A variety of in vitro assays are available to assess the cytotoxicity of simple brominated aromatic compounds. The choice of assay depends on the specific cytotoxic endpoint of interest. It is crucial to employ a battery of tests to gain a comprehensive understanding of the compound's toxicological profile. All in vitro testing should be conducted in accordance with established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and reproducibility.[19][20][21][22][23]

Cell Viability and Proliferation Assays

These assays provide a quantitative measure of the overall health of a cell population following exposure to a test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][17][20] The amount of formazan produced is proportional to the number of viable cells.

-

Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Cell Membrane Integrity Assays

These assays detect the leakage of intracellular components into the culture medium, which is indicative of cell membrane damage and necrosis.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[5][24][25] The amount of LDH in the supernatant is proportional to the number of dead cells.

Apoptosis Assays

These assays are designed to specifically detect the biochemical and morphological changes associated with apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16][19][26][27][28] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity.

-

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[10][29][30][31][32]

Oxidative Stress Assays

These assays quantify the level of intracellular ROS.

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH.[3][33][34] In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), the intensity of which can be measured by fluorometry.

Genotoxicity Assays

These assays assess the potential of a compound to damage DNA.

-

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[25][30][34][35][36] Damaged DNA migrates further in an electric field, creating a "comet tail" whose length and intensity are proportional to the extent of DNA damage.

Quantitative Cytotoxicity Data

The following table summarizes publicly available in vitro cytotoxicity data for a selection of simple brominated aromatic compounds on various human cell lines. It is important to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, exposure duration, and specific assay used.

| Compound | Cell Line | Assay | Endpoint | IC50/EC50 (µM) | Reference |

| Bromobenzene | HepG2 | Cell Viability | - | Concentration-dependent decrease | [6][8] |

| 2,4,6-Tribromophenol | Human PBMCs | Apoptosis | Caspase activation | > 25 µg/mL | [37] |